Sucrose octapalmitate is a synthetic compound derived from sucrose, a disaccharide composed of glucose and fructose. It belongs to the class of sucrose esters, which are formed by the esterification of sucrose with fatty acids. Specifically, sucrose octapalmitate is created by esterifying sucrose with eight molecules of palmitic acid. This compound has garnered attention for its potential applications in food technology and pharmaceuticals due to its unique properties.
Sucrose octapalmitate was first synthesized in 1921 by chemists Hess and Messner. It is produced from sucrose, which is primarily extracted from sugarcane and sugar beet. The synthesis involves reacting sucrose with palmitic acid, a saturated fatty acid commonly found in palm oil and other fats.
Sucrose octapalmitate is classified as a sucrose fatty acid ester. It is part of a broader category of compounds known as sucrose esters, which are characterized by their multiple ester bonds formed between the hydroxyl groups of sucrose and fatty acids. These compounds can exhibit varying degrees of substitution depending on the number and type of fatty acids used.
The synthesis of sucrose octapalmitate typically involves the following steps:
The reaction conditions are crucial for achieving high yields and purity. Typically, the molar ratio of palmitic acid to sucrose is maintained at around 8:1 to ensure complete esterification. The reaction may require several hours to days, depending on the method used.
Sucrose octapalmitate has a complex molecular structure characterized by its large size and multiple ester linkages. Its molecular formula is , indicating it contains 140 carbon atoms, 262 hydrogen atoms, and 19 oxygen atoms.
The structure can be represented as follows:
Sucrose octapalmitate can undergo various chemical reactions typical for esters:
The hydrolysis reaction can be represented as follows:
This reaction highlights how the compound can revert to its original components under suitable conditions.
The mechanism of action for sucrose octapalmitate primarily involves its role as a fat mimetic in food applications. When consumed, it behaves similarly to fats but does not provide calories because it is not absorbed in the gastrointestinal tract.
Research indicates that due to its bulky structure, sucrose octapalmitate cannot be hydrolyzed by digestive enzymes, allowing it to pass through the digestive system without being metabolized. This property makes it an attractive option for low-calorie food formulations.
Sucrose octapalmitate has several applications across various fields:
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